molecular formula C12H19N5 B11732149 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11732149
M. Wt: 233.31 g/mol
InChI Key: JWBOWAZCULVNMY-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes two pyrazole rings connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the methyl and ethyl groups.

    Methylene Bridge Formation: The final step involves the formation of the methylene bridge by reacting the alkylated pyrazole with formaldehyde and another pyrazole derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carboxamide
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to its dual pyrazole rings connected via a methylene bridge This structure provides enhanced stability and reactivity compared to similar compounds

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-12(6-9(2)14-17)13-7-11-8-16(4)15-10(11)3/h6,8,13H,5,7H2,1-4H3

InChI Key

JWBOWAZCULVNMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CN(N=C2C)C

Origin of Product

United States

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